molecular formula C15H25N3O2 B12733953 N-(3,4-Dimethyl-5-isoxazolyl)-alpha-isopropyl-1-piperidineacetamide CAS No. 97022-74-7

N-(3,4-Dimethyl-5-isoxazolyl)-alpha-isopropyl-1-piperidineacetamide

Cat. No.: B12733953
CAS No.: 97022-74-7
M. Wt: 279.38 g/mol
InChI Key: NFLGFRIJCCDNEQ-UHFFFAOYSA-N
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Description

BRN 1012400 is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of BRN 1012400 involves several synthetic routes. One common method is the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . The reaction conditions typically include controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of BRN 1012400 is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The process involves large-scale reactors, precise temperature control, and continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: BRN 1012400 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: BRN 1012400 is known to participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.

Scientific Research Applications

BRN 1012400 has a wide range of scientific research applications:

    Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on various biological pathways.

    Industry: BRN 1012400 is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of BRN 1012400 involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

BRN 1012400 can be compared with other similar compounds, such as:

Uniqueness: BRN 1012400 is unique due to its specific reactivity and the range of applications it offers. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

97022-74-7

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-2-piperidin-1-ylbutanamide

InChI

InChI=1S/C15H25N3O2/c1-10(2)13(18-8-6-5-7-9-18)14(19)16-15-11(3)12(4)17-20-15/h10,13H,5-9H2,1-4H3,(H,16,19)

InChI Key

NFLGFRIJCCDNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC(=O)C(C(C)C)N2CCCCC2

Origin of Product

United States

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